9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Lipophilicity Blood-Brain Barrier Permeability Medicinal Chemistry

CNS drug discovery programs require conformationally constrained scaffolds with predictable physicochemical properties, yet generic intermediates often lack the optimal lipophilicity needed for blood-brain barrier penetration. 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 22049-24-7) resolves this challenge as a well-characterized spirocyclic diketopiperazine building block. - Delivers a calculated LogP of 0.154 and a stable lactam framework (pKa 13.92±0.20), offering a consistent baseline for parallel synthesis of CNS-focused libraries targeting seizure disorders and neurokinin receptors. - The defined N9-methyl substitution pattern eliminates batch-to-batch variability, ensuring reproducible SAR data across independent experimental runs. - Supplied with full analytical documentation; ready-to-ship quantities from milligrams to multi-gram scale support both exploratory medicinal chemistry and preclinical lead optimization.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 22049-24-7
Cat. No. B1362563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
CAS22049-24-7
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2(C1=O)CCCC2
InChIInChI=1S/C9H14N2O2/c1-11-6-7(12)10-9(8(11)13)4-2-3-5-9/h2-6H2,1H3,(H,10,12)
InChIKeyZHEIXGWEQIILBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Sourcing & Overview


9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 22049-24-7) is a heterocyclic small molecule featuring a rigid spirocyclic diketopiperazine core fused to a cyclopentane ring, with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol [1]. Characterized by a low calculated LogP of 0.154 and a high predicted pKa of 13.92±0.20, this compound presents a unique balance of hydrophilicity and a stable lactam framework [2]. As a versatile synthetic intermediate in the diazaspiro[4.5]decane class, its constrained scaffold is employed in medicinal chemistry campaigns targeting central nervous system disorders, notably for the development of anticonvulsant agents and neurokinin receptor antagonists [3].

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Substitution Risks


Due to the high conformational sensitivity of the spirocyclic diketopiperazine scaffold, substituting 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione with closely related diazaspiro[4.5]decane analogs carries significant chemical and biological risks. Minor alterations in substitution patterns, such as the presence or absence of a methyl group at the N9 position or variations in ring saturation, drastically alter the scaffold‘s rigidity, lipophilicity, and hydrogen-bonding capacity [1]. For instance, while unsubstituted or 8-methyl derivatives share a similar core, they exhibit different steric and electronic profiles that directly impact target engagement in central nervous system applications, where a specific pKa and LogP are critical for blood-brain barrier permeability and receptor binding [2]. In the context of optimizing melanin-concentrating hormone receptor-1 (MCH-R1) ligands, the diazaspiro[4.5]decane nucleus was essential for achieving sub-micromolar activity, highlighting that even seemingly conservative substitutions can lead to significant drops in potency or changes in selectivity compared to a well-characterized starting material [3].

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Comparative Profiling


Lipophilicity and Membrane Permeability

The target compound 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione exhibits a calculated LogP of 0.154, positioning it as a balanced, moderately hydrophilic scaffold [1]. This contrasts significantly with the more hydrophilic (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione, which has a calculated XLogP3-AA of -0.3, a value that suggests reduced passive membrane permeability [2]. Conversely, compared to the more complex analog (8S)-8-ethyl-9-(prop-2-yn-1-yl)-6,9-diazaspiro[4.5]decane-7,10-dione, which possesses a significantly larger molecular weight (234.29 g/mol vs. 182.22 g/mol) and multiple lipophilic substituents, the target compound offers a simpler, more synthetically tractable entry point with predictable permeability for CNS drug discovery programs [3][4].

Lipophilicity Blood-Brain Barrier Permeability Medicinal Chemistry

Hydrogen Bond Donor Capacity

The target compound possesses only 1 hydrogen bond donor (HBD) group, which is a critical parameter for influencing membrane permeability and reducing promiscuous binding [1]. In contrast, the closely related (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione contains 3 hydrogen bond donors due to its additional hydroxymethyl substituent, a feature that substantially increases polarity and can negatively impact oral bioavailability and CNS penetration [2]. This quantitative difference in HBD count is a primary differentiator for medicinal chemists seeking to optimize lead compounds for favorable pharmacokinetic properties, as a lower HBD count is generally associated with improved absorption and distribution profiles [3].

Hydrogen Bonding Target Selectivity ADME

Ionization State and pKa

The predicted pKa of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is 13.92±0.20, indicating that the compound exists predominantly in its neutral, unionized form at physiological pH (7.4) . This is a direct consequence of the N9-methyl substitution on the diketopiperazine ring, which prevents ionization at this nitrogen atom. While direct pKa data for all comparators is not uniformly available, this high pKa value quantitatively defines the compound‘s pH-dependent solubility and permeability profile. In contrast, unsubstituted or amine-containing analogs within the diazaspiro[4.5]decane class may exhibit significantly lower pKa values, leading to partial ionization under physiological conditions and potentially altered pharmacokinetic behavior [1].

Ionization pKa Formulation Science

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Research & Industrial Applications


CNS-Penetrant Anticonvulsant Lead Optimization

Given its favorable physicochemical profile—specifically a LogP of 0.154 and a single hydrogen bond donor—9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a high-value starting material for synthesizing CNS-active libraries, particularly those targeting seizure disorders [1]. The scaffold‘s inherent rigidity, a class-level feature of diazaspiro[4.5]decanes, is advantageous for designing potent anticonvulsant agents, as evidenced by the activity of related derivatives in pentylenetetrazol (PTZ) seizure models . Researchers should select this specific compound over more polar analogs to enhance the likelihood of achieving sufficient brain exposure in preliminary in vivo efficacy studies.

Conformationally Constrained Core for Heterocyclic Libraries

The compound‘s defined spirocyclic junction and predictable non-ionizable nature (high pKa of 13.92) make it an ideal, reproducible building block for parallel synthesis and diversity-oriented synthesis [1]. Unlike analogs that feature reactive or ionizable functional groups, 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione offers a consistent baseline for chemical transformations, reducing the risk of side reactions during amide bond formation or alkylation steps. This stability ensures higher synthetic yields and simplifies purification, leading to more reliable compound management in a medicinal chemistry laboratory.

Neurokinin Receptor Antagonist Profiling

For teams investigating the structure-activity relationships (SAR) of neurokinin receptor antagonists, this compound serves as a crucial, well-defined reference point [2]. Its distinct methyl substitution pattern and resultant lipophilicity provide a clear contrast to other substituted diazaspiro[4.5]decane derivatives used in the same therapeutic area. By incorporating this specific scaffold into SAR studies, researchers can systematically map the contribution of the N9-methyl group to receptor subtype selectivity and functional antagonism, advancing the development of novel treatments for conditions such as anxiety, depression, and pain.

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